N~1~-(4-bromo-2-fluorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide
Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a glycinamide core, which is a derivative of the amino acid glycine. Attached to this core are three different aromatic rings: a 4-bromo-2-fluorophenyl group, a 3,4-dimethoxyphenyl group, and a 4-methylphenyl group. The presence of these different groups suggests that this compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis route would depend on the desired final product and the available starting materials. For example, the bromo and fluoro groups could be introduced using electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The aromatic rings would likely be planar, while the glycinamide core could adopt different conformations depending on the presence of any chiral centers .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. For example, the bromo and fluoro groups on the aromatic ring could be reactive towards nucleophilic aromatic substitution reactions. The amide group could participate in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could increase its solubility in polar solvents. The aromatic rings could contribute to its stability and possibly also its color .Safety and Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and working in a well-ventilated area. The specific hazards associated with this compound would depend on its physical and chemical properties .
Future Directions
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrFN2O5S/c1-15-4-7-17(8-5-15)27(14-23(28)26-20-10-6-16(24)12-19(20)25)33(29,30)18-9-11-21(31-2)22(13-18)32-3/h4-13H,14H2,1-3H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXBRQRXEGMVGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=C(C=C(C=C2)Br)F)S(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrFN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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